AChE Inhibitory Potency: Arisugacin A (1 nM) vs. Congeners and Tacrine
Arisugacin A inhibits human erythrocyte AChE with an IC50 of 1 nM . In the same assay system, its closest congeners Arisugacin B and Territrem B show IC50 values of 26 nM and 8 nM, respectively — representing 26-fold and 8-fold lower potency . Arisugacins C and D are dramatically less active (IC50 2.5 μM and 3.5 μM), and Arisugacins E–H show no inhibition at 100 μM [1]. The clinically used AChE inhibitor tacrine is actually more selective for butyrylcholinesterase (BuChE IC50 12 nM) than AChE [2].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Arisugacin A: IC50 = 1 nM |
| Comparator Or Baseline | Arisugacin B: IC50 = 26 nM; Territrem B: IC50 = 8 nM; Arisugacin C: IC50 = 2.5 μM; Arisugacin D: IC50 = 3.5 μM; Tacrine: BuChE-selective (BuChE IC50 = 12 nM) |
| Quantified Difference | 26-fold more potent than Arisugacin B; 8-fold more potent than Territrem B; >2,500-fold more potent than Arisugacin C |
| Conditions | In vitro AChE inhibition assay using enzyme from human erythrocytes |
Why This Matters
For lead optimization programs, the 1 nM potency benchmark sets Arisugacin A apart from all other meroterpenoid AChE inhibitors, justifying its selection as the reference standard for SAR studies.
- [1] Kuno F, Otoguro K, Shiomi K, Iwai Y, Omura S. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity. J Antibiot (Tokyo). 1996;49(8):742-747. View Source
- [2] Sunazuka T, Hirose T, Omura S. The total synthesis of (-)-arisugacin A. In: Strategies and Tactics in Organic Synthesis. 2004;4:57-85. [Chapter 3 — reports tacrine BuChE IC50 = 12 nM, buChE-selective]. View Source
